Scientific Field: This application falls under the field of Polymer Chemistry .
Application Summary: 2-Phenyl-1,3-dioxan-5-ol is used as a starting material in the synthesis of 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer . This monomer can form copolymers with ε-caprolactone .
Method of Application: The compound undergoes ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2) .
Results or Outcomes: The result of this process is the formation of copolymers with ε-caprolactone .
Scientific Field: This application is in the field of Green Chemistry and Catalysis .
Application Summary: 2-Phenyl-1,3-dioxan-5-ol is used in the etherification reaction of glycerol with benzaldehyde to produce cyclic acetals . These cyclic acetals are of high commercial value .
Method of Application: The etherification reaction is carried out using Sn-Al-MCM-41 oxide catalysts . The reaction conditions include a temperature of 120 °C and a reaction time of 240 minutes .
Results or Outcomes: The reaction yields up to 95% of glycerol conversion and a final yield of cyclic acetals up to 75% . The most observed product is 2-phenyl-1,3-dioxan-5-ol, in both cis and trans isomer forms, with values above 70% .
2-Phenyl-1,3-dioxan-5-ol is a chemical compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol. It is characterized by a dioxane ring structure, which includes two oxygen atoms in a six-membered ring, and a phenyl group attached to the carbon backbone. The compound appears as a white to almost white crystalline powder and has a melting point ranging from 80°C to 85°C . Its chemical identifiers include the CAS number 1708-40-3 and the PubChem CID 74362.
As 2-Phenyl-1,3-dioxan-5-ol is primarily used as a building block for synthesis, there is no reported mechanism of action associated with it in biological systems.
2-Phenyl-1,3-dioxan-5-ol can undergo several chemical transformations:
Research into the biological activity of 2-phenyl-1,3-dioxan-5-ol is limited, but it has been implicated in potential therapeutic applications due to its derivatives, such as dihydroxyacetone and serinol. Dihydroxyacetone is known for its use in cosmetic formulations as a self-tanning agent, while serinol has applications in pharmaceuticals, particularly as an X-ray contrast agent .
The synthesis of 2-phenyl-1,3-dioxan-5-ol typically involves:
2-Phenyl-1,3-dioxan-5-ol has several notable applications:
While specific interaction studies on 2-phenyl-1,3-dioxan-5-ol are scarce, its derivatives have been studied extensively. For instance, dihydroxyacetone interacts with skin proteins during tanning processes, while serinol's interactions with biological systems are being investigated for medical applications .
Several compounds share structural similarities with 2-phenyl-1,3-dioxan-5-ol:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Amino-1,3-propanediol | C₃H₉NO₂ | Used as an X-ray contrast agent |
| Dihydroxyacetone | C₃H₆O₃ | Commonly used in self-tanning products |
| Glycerol | C₃H₈O₃ | A widely used humectant in cosmetics |
What sets 2-phenyl-1,3-dioxan-5-ol apart from these compounds is its unique dioxane ring structure combined with a phenyl group. This configuration allows it to act as an intermediate in synthesizing other biologically active compounds while also providing distinct chemical reactivity that can be harnessed in various synthetic pathways.
2-Phenyl-1,3-dioxan-5-ol exhibits important stereochemical properties due to the presence of stereogenic centers in its molecular structure [2] [11]. The compound exists primarily in two diastereomeric forms: cis-2-phenyl-1,3-dioxan-5-ol and trans-2-phenyl-1,3-dioxan-5-ol [2] [11]. These isomers differ in the spatial arrangement of the hydroxyl group at position 5 relative to the phenyl group at position 2 [10] [11].
The cis isomer (CAS: 4141-19-9) has the hydroxyl group and the phenyl group on the same side of the ring plane, while in the trans isomer (CAS: 4141-20-2), these groups are positioned on opposite sides of the ring plane [2] [14]. This stereochemical difference significantly influences the physical properties and reactivity patterns of these isomers [11] [8].
Nuclear magnetic resonance (NMR) spectroscopy is commonly used to distinguish between these isomeric forms, as they exhibit distinct spectral patterns due to their different spatial arrangements [11] [13]. X-ray crystallography studies have further confirmed the stereochemical configurations of these isomers, providing detailed insights into their three-dimensional structures [9] [11].
The stereochemistry of 2-phenyl-1,3-dioxan-5-ol is particularly important in its applications in organic synthesis, where stereoselectivity can significantly impact reaction outcomes [8] [11]. Research has shown that the cis and trans isomers can undergo different reaction pathways, leading to distinct products under similar reaction conditions [8] [11].
| Isomer | CAS Number | Stereochemical Feature | Reference |
|---|---|---|---|
| cis-2-Phenyl-1,3-dioxan-5-ol | 4141-19-9 | Hydroxyl and phenyl groups on same side of ring plane | [11] [14] |
| trans-2-Phenyl-1,3-dioxan-5-ol | 4141-20-2 | Hydroxyl and phenyl groups on opposite sides of ring plane | [2] [11] |
The development of 2-phenyl-1,3-dioxan-5-ol is closely tied to the broader history of heterocyclic chemistry and the evolution of synthetic methods for creating cyclic acetals [15] . While specific information about the first synthesis of 2-phenyl-1,3-dioxan-5-ol is limited in the available literature, the compound represents an important class of protected glycerol derivatives that have been studied extensively since the mid-20th century [15] [19].
Research into 1,3-dioxane derivatives gained significant momentum in the 1960s and 1970s as chemists explored various methods for protecting polyhydroxy compounds, particularly glycerol [15] [8]. The reaction between glycerol and benzaldehyde under acidic conditions was identified as an effective route to synthesize 2-phenyl-1,3-dioxan-5-ol, establishing it as a valuable intermediate in organic synthesis [8] [19].
A notable advancement in understanding the chemistry of 2-phenyl-1,3-dioxan-5-ol came in 1974 when researchers investigated its nucleophilic substitution reactions [8]. This study revealed that cis-2-phenyl-1,3-dioxan-5-ol reacts with triphenylphosphine-carbon tetrabromide to yield a mixture of products including cis-4-bromomethyl-2-phenyl-1,3-dioxolan, its trans-diastereoisomer, and trans-5-bromo-2-phenyl-1,3-dioxan [8] [11]. These findings highlighted the complex stereochemical behavior of the compound and expanded understanding of its synthetic utility [8] [10].
Throughout subsequent decades, 2-phenyl-1,3-dioxan-5-ol has continued to be investigated for its potential applications in various fields, including as a building block for more complex molecules and as a protected form of glycerol in multistep syntheses [15] [17]. The development of improved synthetic methods and a deeper understanding of its stereochemistry have further enhanced its utility in modern organic chemistry [15] [19].
2-Phenyl-1,3-dioxan-5-ol holds significant importance in glycerol chemistry as it represents a protected form of glycerol, where two of the hydroxyl groups are incorporated into a cyclic acetal structure [19] [3]. This relationship to glycerol is reflected in one of its common synonyms, 1,3-O-benzylideneglycerol, which explicitly indicates its derivation from glycerol through reaction with benzaldehyde [3] [6].
The compound is synthesized through the reaction of glycerol with benzaldehyde under acidic conditions, forming a cyclic acetal that protects the 1,3-hydroxyl groups of glycerol while leaving the 2-hydroxyl group (which becomes the 5-hydroxyl in the dioxane ring system) free for further chemical modifications [19] [10]. This selective protection strategy is valuable in organic synthesis, particularly when regioselective transformations of glycerol are required [19] [17].
In the broader context of protecting group chemistry, 2-phenyl-1,3-dioxan-5-ol exemplifies the benzylidene acetal protecting group strategy, which is widely employed for the protection of 1,3-diols [19] [20]. The benzylidene protection is particularly useful because it can be selectively introduced and removed under mild conditions, making it compatible with a wide range of functional groups [19] [20].
Research has demonstrated that 2-phenyl-1,3-dioxan-5-ol serves as an important intermediate in the synthesis of various glycerol derivatives with potential applications in pharmaceuticals, materials science, and other fields [17] [19]. For instance, it has been utilized in the preparation of glycerol-based monomers for polymer synthesis and in the development of glycerol-derived building blocks for more complex molecules [17] [19].
The relationship between 2-phenyl-1,3-dioxan-5-ol and glycerol is further highlighted by studies investigating the rearrangement reactions of this compound [8] [10]. These studies have revealed that under certain conditions, 2-phenyl-1,3-dioxan-5-ol can undergo ring contraction to form 1,3-dioxolane derivatives, demonstrating the dynamic nature of glycerol-derived acetals and their potential for structural diversification [8] [10].
2-Phenyl-1,3-dioxan-5-ol occupies a specific position within the broader classification of heterocyclic compounds [21] [24]. As a 1,3-dioxane derivative, it belongs to the family of six-membered heterocycles containing two oxygen atoms [21] [23]. This places it within the larger category of oxygen-containing heterocycles, which constitute the second major class of organic heterocyclic compounds after nitrogen-containing heterocycles [24] [30].
In the systematic classification of heterocyclic compounds, 1,3-dioxanes are categorized as saturated six-membered heterocycles [24] [28]. Unlike their unsaturated counterparts such as 2H-pyran, 1,3-dioxanes do not contain double bonds within the ring structure [24] [28]. This distinction is important as it influences the chemical behavior and properties of these compounds [24] [21].
The classification of 2-phenyl-1,3-dioxan-5-ol can be further refined based on its electronic structure [24] [28]. According to the classification system described by Hantzsch-Widman nomenclature, it falls under the category of aliphatic heterocyclic compounds rather than aromatic heterocycles, as it does not fulfill the criteria for aromaticity (such as having a continuous π-electron system around the ring) [24] [28].
Within the International Patent Classification (IPC) system, compounds like 2-phenyl-1,3-dioxan-5-ol are typically classified under C07D, which covers heterocyclic compounds [27]. More specifically, they would be categorized under subgroups related to heterocycles containing oxygen as the only heteroatom [27].
The position of 2-phenyl-1,3-dioxan-5-ol in heterocyclic classification is also influenced by its functional groups [24] [21]. The presence of the phenyl substituent at position 2 and the hydroxyl group at position 5 gives it distinct chemical properties that differentiate it from other 1,3-dioxane derivatives [21] [23]. These functional groups contribute to its reactivity patterns and potential applications in organic synthesis [21] [24].
Table: Classification of 2-Phenyl-1,3-dioxan-5-ol in Heterocyclic Compound Hierarchy
| Classification Level | Category | Defining Features | Reference |
|---|---|---|---|
| Primary Class | Heterocyclic Compound | Contains atoms of at least two different elements in its ring | [24] [28] |
| Ring Size | Six-membered ring | Contains six atoms in the ring structure | [21] [24] |
| Heteroatom Type | Oxygen-containing heterocycle | Contains oxygen atoms as ring members | [24] [30] |
| Number of Heteroatoms | Two heteroatoms | Contains two oxygen atoms at positions 1 and 3 | [21] [23] |
| Saturation Level | Saturated heterocycle | No double bonds within the ring structure | [24] [28] |
| Electronic Structure | Aliphatic heterocycle | Does not possess aromatic character | [24] [28] |
| Property | Value |
|---|---|
| IUPAC Name | 2-phenyl-1,3-dioxan-5-ol |
| CAS Number | 1708-40-3 |
| SMILES | OC1COC(OC1)C2=CC=CC=C2 |
| InChI | InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
| InChI Key | BWKDAAFSXYPQOS-UHFFFAOYSA-N |
2-Phenyl-1,3-dioxan-5-ol exhibits stereochemical complexity due to the presence of two asymmetric centers within the molecule. The compound exists as both cis and trans isomers, each with distinct physical and chemical properties [5] [6].
The cis isomer demonstrates higher reactivity compared to its trans counterpart due to reduced steric hindrance during nucleophilic attack [6]. This isomer has a melting point range of 83-86°C and exhibits distinct spectroscopic characteristics [7] [8].
The trans isomer shows lower reactivity but greater thermodynamic stability compared to the cis form [6]. Commercial preparations typically contain mixtures of both isomers, with suppliers offering products with purity levels of 90-97% as determined by nuclear magnetic resonance spectroscopy [9] [5].
The dioxane ring in 2-phenyl-1,3-dioxan-5-ol adopts a chair conformation, which is the most stable arrangement for six-membered rings [10] [11]. In this conformation, the phenyl group occupies an axial position to minimize steric strain, while the hydroxyl group typically adopts an equatorial position [10] [11].
The chair conformation of the dioxane ring is characterized by specific endocyclic torsional angles that contribute to the overall molecular stability [11]. This conformational preference influences the compound's reactivity patterns and intermolecular interactions.
| Property | Value |
|---|---|
| Melting Point | 80.0-85.0°C (literature); 84°C (most common) |
| Boiling Point | 333.6±37.0°C (predicted) |
| Thermal Stability | Heat sensitive, requires controlled temperature storage |
The compound exhibits a well-defined melting point range, with the most commonly reported value being 84°C [1] [2]. The predicted boiling point of 333.6°C indicates moderate thermal stability under standard atmospheric conditions [7] [8].
2-Phenyl-1,3-dioxan-5-ol exists as a solid at room temperature, appearing as white to almost white powder or crystalline material [1] [2] [12]. The compound demonstrates hygroscopic properties, requiring storage under inert gas conditions to prevent moisture absorption [12] [2].
The predicted density of 2-phenyl-1,3-dioxan-5-ol is 1.203±0.06 g/cm³ [7] [8]. The cis isomer exhibits a refractive index of 1.55, which is characteristic of organic compounds containing aromatic rings [13] [14].
The compound demonstrates selective solubility in various organic solvents, reflecting its polar nature due to the hydroxyl group and the presence of ether linkages within the dioxane ring [1] [2].
| Solvent | Solubility |
|---|---|
| Methanol | Soluble |
| Acetone | Soluble |
| Dimethyl sulfoxide | Soluble |
| Benzene | Slightly soluble |
| Chloroform | Slightly soluble |
The solubility profile indicates that 2-phenyl-1,3-dioxan-5-ol is most compatible with polar protic and aprotic solvents, while showing limited solubility in non-polar solvents [2] [7].
Commercial preparations of 2-phenyl-1,3-dioxan-5-ol are routinely analyzed using nuclear magnetic resonance spectroscopy to determine purity levels, with typical specifications requiring minimum 90% purity by nuclear magnetic resonance analysis [1] [2] [16].
Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the hydroxyl group, aromatic carbon-hydrogen stretches, and ether linkages within the dioxane ring system [17] [18].
The presence of the hydroxyl group enables hydrogen bonding interactions, which influence the compound's physical properties and reactivity patterns [18]. These intermolecular interactions are particularly evident in the solid state and contribute to the compound's melting point and solubility characteristics.